molecular formula C8H13N3 B12219632 (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine

Cat. No.: B12219632
M. Wt: 151.21 g/mol
InChI Key: KWOSURSYQZBUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C8H13N3 It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine dihydrochloride: A salt form of the compound with similar properties.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A related compound with a morpholine group instead of a methanamine group.

    5-Amino-pyrazoles: Compounds with similar pyrazole structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the pyrazole moiety contributes to its potential biological activity.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

[2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H13N3/c1-11-5-7(4-10-11)8-2-6(8)3-9/h4-6,8H,2-3,9H2,1H3

InChI Key

KWOSURSYQZBUNY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CC2CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.